2-Chloro-6-fluorobenzyl bromide
Overview
Description
2-Chloro-6-fluorobenzyl bromide, also known as 2-(bromomethyl)-1-chloro-3-fluorobenzene, is a chemical compound with the linear formula ClC6H3(F)CH2Br . It has a molecular weight of 223.47 . It is used in the synthesis of various compounds, including 4-chlorobenzoimidazo .
Synthesis Analysis
2-Chloro-6-fluorobenzyl bromide can be synthesized from 2-Bromo-6-fluorotoluene by bromination, hydrolysis, oxidation, and Sommlet reactions . It can also be used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluorobenzyl bromide can be represented by the SMILES string Fc1cccc(Cl)c1CBr . The InChI representation is 1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 .Chemical Reactions Analysis
2-Chloro-6-fluorobenzyl bromide may be used in the synthesis of 4-chlorobenzoimidazo . It can also participate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals .Physical And Chemical Properties Analysis
2-Chloro-6-fluorobenzyl bromide is a liquid at 20 degrees Celsius . It has a refractive index of 1.568 and a specific gravity of 1.66 . It is sensitive to light and air .Scientific Research Applications
Synthesis in Radiopharmaceuticals
- Fluorinated Neuroleptic Synthesis : Hatano et al. (1991) described the synthesis of o- and p-[18F]fluorobenzyl bromides and their application in preparing fluorinated analogs of a benzamide neuroleptic (Hatano, Ido, & Iwata, 1991).
- PET Radiotracer Synthesis : Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromide intermediates used in asymmetric synthesis of fluorinated α-amino acids for positron emission tomography (PET) (Zaitsev et al., 2002).
Crystal Structure Analysis
- Anticancer Potential : Mohideen et al. (2017) synthesized and analyzed the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, suggesting its potential as an anticancer agent (Mohideen et al., 2017).
Chemical Reactions and Synthesis
- Sulfamic Ester Alkylation : Debbabi et al. (2005) investigated the action of 4-fluorobenzyl bromide on sulfamic esters in phase transfer conditions, leading to N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005).
- Ecofriendly Synthesis of Benzylalcohols : Saharan and Joshi (2016) reported the ecofriendly synthesis of aromatic alcohols, including 2-Chloro-6-fluorobenzyl alcohol, using biotransformation with Baker’s Yeast (Saharan & Joshi, 2016).
Additional Applications
- HIV-1 Inhibition Study : Rotili et al. (2014) explored the role of 2-chloro-6-fluoro substitution in pyrimidin-4(3H)-ones, finding significant antiviral activity against HIV-1 in both cellular and enzymatic tests (Rotili et al., 2014).
- Electrochemical Synthesis : Saharan (2018) investigated the electrochemical synthesis and characterization of 2-Chloro-6-fluorobenzylalcohol, highlighting its reduction reaction peaks at various scan rates and pH (Saharan, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUVNNXFTDCASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378602 | |
Record name | 2-Chloro-6-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzyl bromide | |
CAS RN |
68220-26-8 | |
Record name | 2-Chloro-6-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-6-FLUOROBENZYL BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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